molecular formula C19H20ClN5O2 B2919744 6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 922457-85-0

6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2919744
CAS RN: 922457-85-0
M. Wt: 385.85
InChI Key: AHWFOBUGLJASGD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a purine ring. Imidazole rings are five-membered heterocyclic rings that contain two nitrogen atoms and are found in many biologically active compounds . Purines are also biologically important and are found in many key biomolecules, such as DNA and RNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be influenced by factors like the presence of functional groups and the overall shape of the molecule .

Scientific Research Applications

Synthesis of Precursors for Purine Analogs

Research on the synthesis of 1-benzylimidazoles, important precursors for purine analogs, demonstrates the intricate processes involved in creating complex molecules. These precursors play a critical role in the development of new compounds with potential therapeutic applications (Alves, Proença, & Booth, 1994).

Advanced Synthesis Techniques

Innovative methods have been developed to access novel spiro-linked and imidazoline compounds, indicating the versatility of these chemical frameworks in synthesizing new drugs and materials. These advancements showcase the potential for creating a wide range of derivatives with varied biological activities (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Inhibitors of Kinase Activity

Research into imidazo[4,5-h]isoquinolin-9-ones as inhibitors of Lck kinase exemplifies the application of similar compounds in targeting enzyme activities relevant to diseases such as cancer. These findings underline the importance of structural modifications in enhancing the potency and selectivity of kinase inhibitors (Snow et al., 2002).

Ring Transformation Reactions

Studies on ring opening and closing reactions of imidazoles and purines with various reagents reveal the complex transformations these molecules can undergo. These reactions are crucial for the synthesis of diverse heterocyclic compounds with potential pharmacological properties (Pratt & Kraus, 1981).

Antiviral and Antihypertensive Activities

The synthesis of 7,8-polymethylenepurine derivatives and their evaluation for antiviral and antihypertensive activities illustrate the pharmaceutical applications of these compounds. Such research highlights the ongoing search for new drugs based on the purine scaffold (Nilov et al., 1995).

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the presence of the imidazole and purine rings. These rings are found in many biologically active compounds, suggesting that this compound could also have interesting biological properties .

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-5-8-23-17(26)15-16(22(4)19(23)27)21-18-24(15)10-12(3)25(18)13-7-6-11(2)14(20)9-13/h6-7,9-10H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWFOBUGLJASGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)Cl)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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